molecular formula C9H8N2O B155091 1H-Indole-4-carboxamide CAS No. 1670-86-6

1H-Indole-4-carboxamide

Cat. No.: B155091
CAS No.: 1670-86-6
M. Wt: 160.17 g/mol
InChI Key: ACRGIRLCXXEJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-4-carboxamide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a key structural component in various bioactive molecules, making it a significant target for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

1H-Indole-4-carboxamide derivatives have been synthesized as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability . The compound binds with high affinity to multiple receptors, making it a valuable candidate for the development of new therapeutic derivatives .

Mode of Action

The compound interacts with its target, PARP-1, inhibiting its enzymatic activity . This inhibition results in the accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA1 deficient cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA double-strand breaks . This can lead to cell cycle arrest and apoptosis, particularly in cells deficient in the BRCA1 gene .

Result of Action

The inhibition of PARP-1 by this compound leads to significant cellular effects. Specifically, the compound causes the accumulation of DNA double-strand breaks and impairs the cell-cycle progression in BRCA1 deficient cells . This can lead to cell death, providing a potential therapeutic effect against certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-4-carboxylic acid with an amine under appropriate conditions to form the carboxamide. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction can produce indole-4-amine derivatives.

Scientific Research Applications

1H-Indole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Indole-4-carboxamide can be compared with other indole derivatives such as:

  • 1H-Indole-2-carboxamide
  • 1H-Indole-3-carboxamide
  • 1H-Indole-5-carboxamide

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 4-position of the indole ring can result in different interactions with biological targets compared to other positional isomers.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

1H-indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344171
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-86-6
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Indole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Indole-4-carboxamide
Reactant of Route 5
1H-Indole-4-carboxamide
Reactant of Route 6
1H-Indole-4-carboxamide
Customer
Q & A

Q1: How do 1H-indole-4-carboxamide derivatives interact with PARP-1 and what are the downstream effects?

A1: this compound derivatives, particularly those with specific modifications, exhibit potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1) []. These compounds act as PARP-1 inhibitors by binding to the enzyme's catalytic site, preventing it from interacting with its substrate, NAD+. This inhibition leads to the accumulation of DNA double-strand breaks and disrupts cell cycle progression, particularly in cells deficient in BRCA1, a protein involved in DNA repair. This targeted effect on BRCA1-deficient cells suggests their potential as anticancer agents.

Q2: How does the structure of this compound derivatives influence their selectivity towards the D2 domain of p97?

A2: 1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide (CB-5083), a specific this compound derivative, demonstrates selective inhibition of the D2 domain of p97, a key enzyme in the ubiquitin-proteasome degradation pathway [, ]. Structural analysis reveals that CB-5083 binds competitively to the ATP-binding site of the p97 D2 domain. The selectivity for the D2 domain over the highly similar D1 domain is attributed to specific interactions between the compound's structure and residues unique to the D2 ATPase binding site. This understanding of the structure-activity relationship is crucial for developing next-generation p97 inhibitors with improved efficacy and reduced off-target effects.

Q3: What is the in vivo efficacy of this compound derivative LX15?

A3: LX15, a potent this compound derivative, exhibits significant antitumor activity in vivo []. In a preclinical study using a B16F10 murine melanoma model, LX15 demonstrated a synergistic effect when combined with temozolomide (TMZ), a standard chemotherapy drug. This synergistic effect resulted in enhanced efficacy compared to either drug alone, suggesting the potential of LX15 as a valuable component in combination therapies for cancer treatment. Furthermore, LX15 displayed reasonable pharmacokinetic (PK) properties, indicating favorable absorption, distribution, metabolism, and excretion characteristics. These findings support further investigation of LX15 as a promising drug candidate for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.